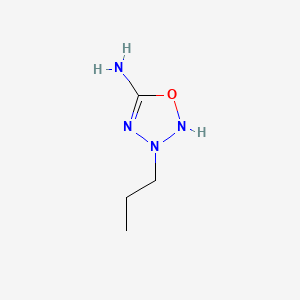
Titanium tetrakis(4-methylpentanolate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium tetrakis(4-methylpentanolate) is an organometallic compound with the molecular formula C24H52O4Ti. It is a titanium(IV) complex where the titanium atom is coordinated to four 4-methylpentanolate ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Titanium tetrakis(4-methylpentanolate) can be synthesized through the reaction of titanium tetrachloride with 4-methylpentanol in the presence of a base. The reaction typically proceeds as follows: [ \text{TiCl}_4 + 4 \text{C}6\text{H}{13}\text{OH} \rightarrow \text{Ti}(\text{OC}6\text{H}{13})_4 + 4 \text{HCl} ] The reaction is carried out under an inert atmosphere to prevent the hydrolysis of titanium tetrachloride .
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Titanium tetrakis(4-methylpentanolate) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Hydrolysis: In the presence of water, it hydrolyzes to form titanium dioxide and 4-methylpentanol.
Ligand Exchange: It can undergo ligand exchange reactions with other alcohols or amines.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide.
Hydrolysis: Requires water or aqueous solutions.
Ligand Exchange: Involves other alcohols or amines under controlled conditions.
Major Products Formed
Oxidation: Titanium dioxide (TiO2)
Hydrolysis: Titanium dioxide (TiO2) and 4-methylpentanol
Ligand Exchange: New titanium alkoxides or amides depending on the reagents used.
Aplicaciones Científicas De Investigación
Titanium tetrakis(4-methylpentanolate) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of titanium-based materials and catalysts.
Materials Science: Employed in the preparation of titanium dioxide thin films and coatings through chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques.
Biology and Medicine: Investigated for potential use in biomedical applications, including drug delivery systems and as a component in biocompatible materials.
Industry: Utilized in the production of high-performance materials, including ceramics and composites.
Mecanismo De Acción
The mechanism by which titanium tetrakis(4-methylpentanolate) exerts its effects involves the coordination of the titanium center to various ligands. This coordination can influence the reactivity and stability of the compound. In catalytic applications, the titanium center can facilitate various chemical transformations by acting as a Lewis acid, thereby activating substrates and promoting reaction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Titanium tetrakis(isopropoxide): Another titanium(IV) alkoxide with similar applications in materials science and catalysis.
Titanium tetrakis(ethoxide): Used in the synthesis of titanium dioxide and other titanium-based materials.
Titanium tetrakis(dimethylamido): Employed in chemical vapor deposition processes for the preparation of titanium nitride and titanium dioxide films.
Uniqueness
Titanium tetrakis(4-methylpentanolate) is unique due to the presence of the 4-methylpentanolate ligands, which can impart specific properties such as solubility and reactivity. These properties can be advantageous in certain applications, such as the preparation of specialized coatings and materials .
Propiedades
Número CAS |
71965-00-9 |
|---|---|
Fórmula molecular |
C24H52O4Ti |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
4-methylpentan-1-olate;titanium(4+) |
InChI |
InChI=1S/4C6H13O.Ti/c4*1-6(2)4-3-5-7;/h4*6H,3-5H2,1-2H3;/q4*-1;+4 |
Clave InChI |
FFZQNIBTALQJFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC[O-].CC(C)CCC[O-].CC(C)CCC[O-].CC(C)CCC[O-].[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


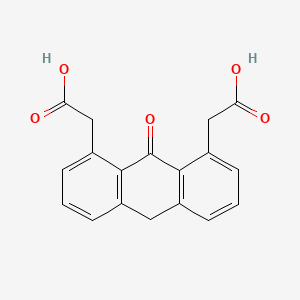

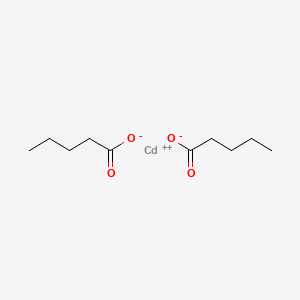
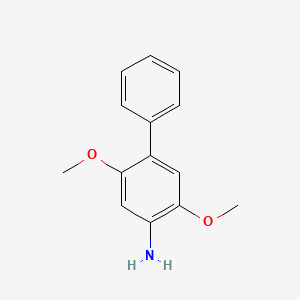
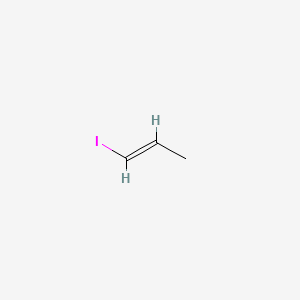
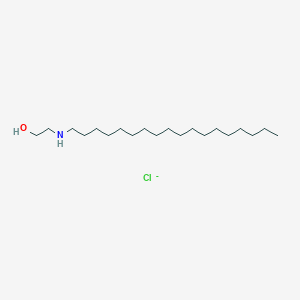
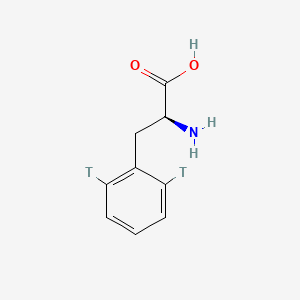
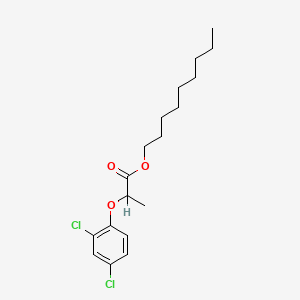
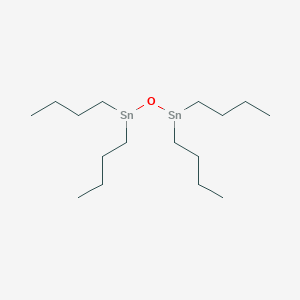
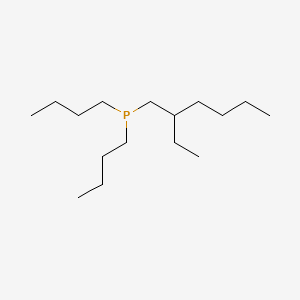
amino}benzoate](/img/structure/B12648503.png)
